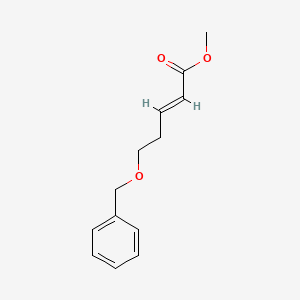
2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- is an organic compound with the molecular formula C13H16O3 It is a derivative of pentenoic acid, characterized by the presence of a phenylmethoxy group and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- typically involves the esterification of 2-pentenoic acid with methanol in the presence of an acid catalyst. The phenylmethoxy group can be introduced through a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient conversion and minimize by-products.
化学反应分析
Types of Reactions
2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be a precursor for the synthesis of pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The phenylmethoxy group may influence the compound’s binding affinity and specificity towards certain enzymes or receptors.
相似化合物的比较
Similar Compounds
2-Pentenoic acid, methyl ester, (2E)-: Lacks the phenylmethoxy group, making it less complex.
2-Pentenoic acid, 5-(phenylmethoxy)-, ethyl ester, (2E)-: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
2-Pentenoic acid, 5-(phenylmethoxy)-, methyl ester, (2E)- is unique due to the presence of both the phenylmethoxy and methyl ester groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in organic synthesis and pharmaceuticals.
属性
分子式 |
C13H16O3 |
|---|---|
分子量 |
220.26 g/mol |
IUPAC 名称 |
methyl (E)-5-phenylmethoxypent-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)9-5-6-10-16-11-12-7-3-2-4-8-12/h2-5,7-9H,6,10-11H2,1H3/b9-5+ |
InChI 键 |
RVALDTQCCVGPIC-WEVVVXLNSA-N |
手性 SMILES |
COC(=O)/C=C/CCOCC1=CC=CC=C1 |
规范 SMILES |
COC(=O)C=CCCOCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


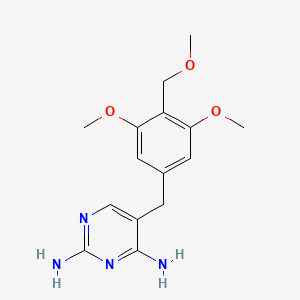
![Ethyl1-[(R)-1-Phenylethyl]hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12290180.png)

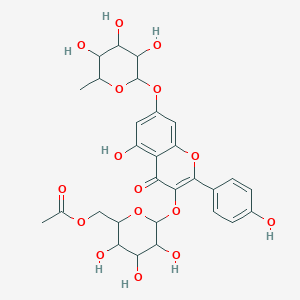
![2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)

![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)
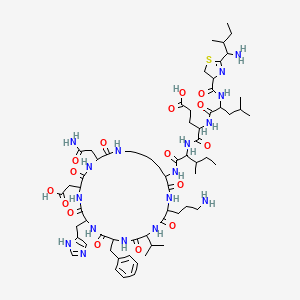
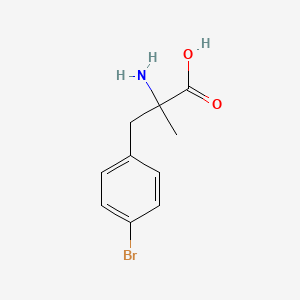

![N-[N,O-Isopropylidene-(2R)-hydroxy indan-(1S)-YL]-(2R)-benzyl-(4S,5)-epoxy pentanamide](/img/structure/B12290263.png)

![7-(Bromomethyl)pyrazolo[1,5-a]pyridine](/img/structure/B12290278.png)
